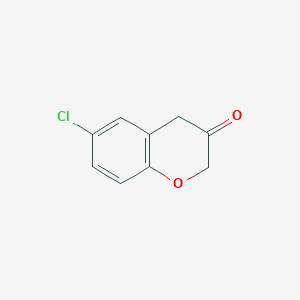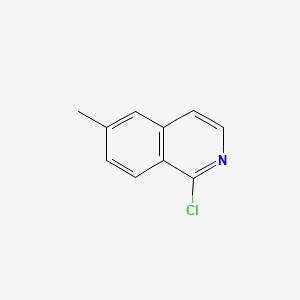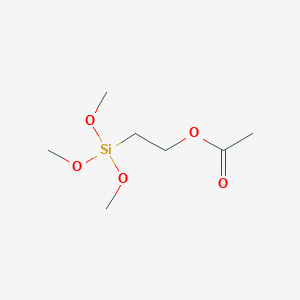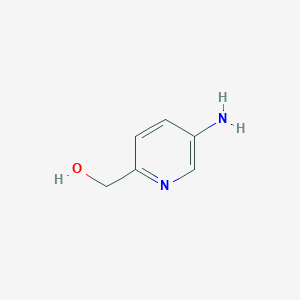
11-Cyanoundecyltrichlorosilane
Overview
Description
11-Cyanoundecyltrichlorosilane is a chemical compound with the molecular formula C12H22Cl3NSi . It is also known by other names such as 12-(Trichlorosilyl)dodecanenitrile .
Molecular Structure Analysis
The molecular structure of 11-Cyanoundecyltrichlorosilane consists of 12 carbon atoms, 22 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 silicon atom . The average mass of the molecule is 314.754 Da .Physical And Chemical Properties Analysis
11-Cyanoundecyltrichlorosilane is a liquid substance . It has a density of 1.075 g/cm3 . The boiling point of this compound is between 162-164°C at 1mm pressure .Scientific Research Applications
C12H22Cl3NSi\text{C}_{12}\text{H}_{22}\text{Cl}_3\text{NSi}C12H22Cl3NSi
, has intriguing properties that find utility in various fields. Here are six distinct applications:- Hydrophobic Surface Coating : 11-Cyanoundecyltrichlorosilane can be used to modify surfaces, rendering them hydrophobic. It forms a self-assembled monolayer (SAM) on substrates like glass, silicon, or metal surfaces. The cyano group enhances the hydrophobicity, making it useful for water-repellent coatings .
Surface Modification and Self-Assembly
Mechanism of Action
Safety and Hazards
11-Cyanoundecyltrichlorosilane is classified as a skin corrosion/irritation category 1B and serious eye damage/eye irritation category 1 substance . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing vapors .
properties
IUPAC Name |
12-trichlorosilyldodecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDKNRLTBPQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630175 | |
| Record name | 12-(Trichlorosilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Cyanoundecyltrichlorosilane | |
CAS RN |
724460-16-6 | |
| Record name | 12-(Trichlorosilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)




![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)